Methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate
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Overview
Description
- is a chemical compound with the following structural formula:
- It belongs to the class of acrylamide derivatives and contains a benzene ring substituted with amide and ester functional groups.
- The compound’s IUPAC name is (E)-methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate .
Methyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)benzoate: C19H19NO5
.Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antitumor properties).
Medicine: May have applications in drug development.
Industry: Used in the production of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate this fully.
Comparison with Similar Compounds
Similar Compounds:
Remember that this compound’s properties and applications are subject to ongoing research, and its full potential may not yet be realized.
Properties
Molecular Formula |
C19H19NO5 |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C19H19NO5/c1-23-16-10-8-13(12-17(16)24-2)9-11-18(21)20-15-7-5-4-6-14(15)19(22)25-3/h4-12H,1-3H3,(H,20,21)/b11-9+ |
InChI Key |
MSSVHVCWXITNDU-PKNBQFBNSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC)OC |
Origin of Product |
United States |
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